molecular formula C94H82N4O8 B2941500 4,4',4'',4'''-((1E,1'E,1''E,1'''E)-benzene-1,2,4,5-tetrayltetrakis(ethene-2,1-diyl))tetrakis(N,N-bis(4-methoxyphenyl)aniline) CAS No. 2411528-61-3

4,4',4'',4'''-((1E,1'E,1''E,1'''E)-benzene-1,2,4,5-tetrayltetrakis(ethene-2,1-diyl))tetrakis(N,N-bis(4-methoxyphenyl)aniline)

Cat. No.: B2941500
CAS No.: 2411528-61-3
M. Wt: 1395.71
InChI Key: NEQXRIKADFKMDT-DCLBUZTQSA-N
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Description

4,4’,4’‘,4’‘’-((1E,1’E,1’‘E,1’''E)-benzene-1,2,4,5-tetrayltetrakis(ethene-2,1-diyl))tetrakis(N,N-bis(4-methoxyphenyl)aniline) is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’-((1E,1’E,1’‘E,1’''E)-benzene-1,2,4,5-tetrayltetrakis(ethene-2,1-diyl))tetrakis(N,N-bis(4-methoxyphenyl)aniline) typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include benzene derivatives, ethene, and N,N-bis(4-methoxyphenyl)aniline. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields. The final product is then purified using techniques such as crystallization or chromatography to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 4,4’,4’‘,4’‘’-((1E,1’E,1’‘E,1’''E)-benzene-1,2,4,5-tetrayltetrakis(ethene-2,1-diyl))tetrakis(N,N-bis(4-methoxyphenyl)aniline) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions are carefully controlled to ensure the desired transformations occur without compromising the compound’s integrity .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in halogenated or alkylated products .

Scientific Research Applications

4,4’,4’‘,4’‘’-((1E,1’E,1’‘E,1’''E)-benzene-1,2,4,5-tetrayltetrakis(ethene-2,1-diyl))tetrakis(N,N-bis(4-methoxyphenyl)aniline) has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying molecular interactions and cellular processes. In medicine, it is investigated for its potential therapeutic properties, including its role as an antioxidant and anti-inflammatory agent. Industrially, it is used in the production of advanced materials and as a component in electronic devices .

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-((1E,1’E,1’‘E,1’''E)-benzene-1,2,4,5-tetrayltetrakis(ethene-2,1-diyl))tetrakis(N,N-bis(4-methoxyphenyl)aniline) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .

Properties

IUPAC Name

N,N-bis(4-methoxyphenyl)-4-[(E)-2-[2,4,5-tris[(E)-2-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C94H82N4O8/c1-99-87-49-33-79(34-50-87)95(80-35-51-88(100-2)52-36-80)75-25-13-67(14-26-75)9-21-71-65-73(23-11-69-17-29-77(30-18-69)97(83-41-57-91(103-5)58-42-83)84-43-59-92(104-6)60-44-84)74(24-12-70-19-31-78(32-20-70)98(85-45-61-93(105-7)62-46-85)86-47-63-94(106-8)64-48-86)66-72(71)22-10-68-15-27-76(28-16-68)96(81-37-53-89(101-3)54-38-81)82-39-55-90(102-4)56-40-82/h9-66H,1-8H3/b21-9+,22-10+,23-11+,24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQXRIKADFKMDT-DCLBUZTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=CC3=CC(=C(C=C3C=CC4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C=CC7=CC=C(C=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C=CC1=CC=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)/C=C/C4=CC(=C(C=C4/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)/C=C/C8=CC=C(C=C8)N(C9=CC=C(C=C9)OC)C1=CC=C(C=C1)OC)/C=C/C1=CC=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C94H82N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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